molecular formula C16H28N2O3 B7645701 N-cyclooctyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide

N-cyclooctyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide

Cat. No. B7645701
M. Wt: 296.40 g/mol
InChI Key: LBTVROLXSSAKBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclooctyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide, also known as SDZ 212-122, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are characterized by a unique ring structure that confers specific pharmacological properties.

Mechanism of Action

The mechanism of action of N-cyclooctyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide 212-122 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. Specifically, this compound 212-122 has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells. Additionally, this compound 212-122 has been shown to inhibit the activity of certain signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
This compound 212-122 has been shown to have several biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell growth and proliferation, and the modulation of signaling pathways involved in cell survival and growth. Additionally, this compound 212-122 has been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic applications in cardiovascular diseases and other inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclooctyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide 212-122 for lab experiments is its high purity and high yield, which make it suitable for further research and development. Additionally, this compound 212-122 has been extensively studied for its potential therapeutic applications, making it a well-characterized compound for lab experiments. However, one of the limitations of this compound 212-122 is its complex synthesis method, which may limit its availability and increase its cost for lab experiments.

Future Directions

There are several future directions for the research and development of N-cyclooctyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide 212-122. One potential direction is the optimization of its synthesis method to improve its yield and reduce its cost. Additionally, further studies are needed to fully understand the mechanism of action of this compound 212-122 and its potential therapeutic applications in various diseases. Finally, the development of novel derivatives of this compound 212-122 may lead to the discovery of new compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of N-cyclooctyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide 212-122 involves several steps, including the preparation of the starting materials, the formation of the spirocyclic ring, and the introduction of the amide group. The starting materials, such as cyclooctanol and 1,4-dibromobutane, are reacted to form the spirocyclic ring system. This intermediate is then reacted with the appropriate amine to introduce the amide group, resulting in the final product, this compound 212-122. The synthesis of this compound has been optimized to yield high purity and high yield, making it suitable for further research and development.

Scientific Research Applications

N-cyclooctyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide 212-122 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. One of the main research applications of this compound 212-122 is its ability to inhibit the growth of cancer cells. Several studies have shown that this compound 212-122 can induce apoptosis, or programmed cell death, in cancer cells, thereby inhibiting their growth and proliferation. Additionally, this compound 212-122 has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for cardiovascular diseases and other inflammatory disorders.

properties

IUPAC Name

N-cyclooctyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O3/c19-15(17-14-6-4-2-1-3-5-7-14)18-10-8-16(9-11-18)20-12-13-21-16/h14H,1-13H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTVROLXSSAKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)N2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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